2-Chloro-5-isopropylpyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-propan-2-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCVXDAWPPGEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predicted Biological Activity of 2-Chloro-5-isopropylpyridin-4-amine Derivatives
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Rational Drug Design & Scaffold Optimization
Executive Summary
The molecule 2-Chloro-5-isopropylpyridin-4-amine (CAS: 1381935-97-2 ) is a highly specialized heterocyclic building block.[1][2][3] While structurally distinct from the 2-aminopyridine core found in the ALK inhibitor Crizotinib, this 4-aminopyridine scaffold possesses unique electronic and steric properties that position it as a privileged structure for BACE1 inhibition (Alzheimer’s pathology) and next-generation kinase targeting .
This guide analyzes the structure-activity relationship (SAR) potential of this scaffold, detailing its predicted binding modes, synthetic utility, and specific biological applications in neurodegeneration and agrochemistry.
Chemical Scaffold Analysis & Reactivity
To predict biological activity, one must first understand the pharmacophore features inherent to the scaffold.
| Feature | Position | Chemical Nature | Predicted Biological Role |
| Chlorine Atom | C-2 | Electron-withdrawing, Good Leaving Group | Synthetic Handle: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the scaffold into solvent-exposed regions of a protein target. |
| Primary Amine | C-4 | H-Bond Donor/Acceptor, Basic | Binding Anchor: Critical for hydrogen bonding with catalytic residues (e.g., Asp dyad in BACE1) or the hinge region of kinases. |
| Isopropyl Group | C-5 | Lipophilic, Steric Bulk | Selectivity Filter: Fills hydrophobic pockets (e.g., S1' or Gatekeeper regions), enhancing selectivity over structurally similar enzymes. |
| Pyridine Nitrogen | N-1 | H-Bond Acceptor | Solubility & Recognition: Modulates pKa and water solubility; often interacts with water networks in the binding pocket. |
Reactivity Diagram (DOT Visualization)
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthetic pathways for this compound, highlighting C-2 and N-4 functionalization.
Predicted Therapeutic Targets
A. BACE1 Inhibition (Alzheimer's Disease)
The most significant predicted activity for derivatives of this scaffold is the inhibition of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) .
-
Mechanism: BACE1 is an aspartyl protease. Inhibitors typically require a basic amine motif to interact with the catalytic dyad (Asp32 and Asp228).
-
Scaffold Fit: The 4-amino pyridine moiety serves as a bioisostere for the guanidine or amidine groups often found in BACE1 inhibitors (like Verubecestat). The 5-isopropyl group is predicted to occupy the large, hydrophobic S1 pocket , providing necessary van der Waals contacts that drive potency.
-
Optimization Strategy:
-
C-2 Substitution: Coupling a phenyl or heteroaryl ring at the 2-position allows the molecule to reach the S2' pocket , improving selectivity against BACE2 or Cathepsin D.
-
N-4 Modification: Converting the amine to an amide or cyclic urea can fine-tune the pKa to ensure CNS penetration (optimal logP ~3.0-4.0).
-
B. Kinase Inhibition (Oncology)
While distinct from the 2-aminopyridine class, 4-aminopyridines are emerging as potent kinase inhibitors.
-
Binding Mode: The pyridine nitrogen (N1) and the exocyclic amino group (N4) can form a bidentate H-bond interaction with the hinge region of the kinase ATP-binding site.
-
Gatekeeper Interaction: The bulky 5-isopropyl group is perfectly positioned to interact with the gatekeeper residue . If the gatekeeper is small (e.g., Threonine), the isopropyl group locks the inhibitor in place. If the gatekeeper is large (e.g., Methionine), this scaffold may be used to design Type II inhibitors that bind to the inactive conformation (DFG-out).
C. Agrochemical Applications
Search results indicate utility in selective herbicides.
-
Auxin Mimicry: Pyridine-based herbicides (e.g., Clopyralid, Aminopyralid) often act as synthetic auxins. Derivatives of this compound, particularly if carboxylated or coupled to picolinic acid motifs, may exhibit auxin-like activity, disrupting plant growth in broadleaf weeds while sparing grasses.
Experimental Validation Protocols
To validate the predicted activity, the following protocols are recommended.
Protocol 1: Synthesis of a Prototype BACE1 Inhibitor Derivative
Objective: Synthesize a 2-aryl derivative via Suzuki Coupling to test S2' pocket occupancy.
-
Reagents:
-
Substrate: this compound (1.0 eq)[2]
-
Boronic Acid: 3-Cyanophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2 (0.05 eq)
-
Base: K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add substrate, boronic acid, base, and catalyst to a sealed tube.
-
Heat to 90°C for 12 hours.
-
Monitor via LC-MS (Target Mass: M+1 + 89 - 35).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
-
Validation: NMR (1H) should show the disappearance of the C-2 proton signal (if applicable) or shifts in the pyridine ring protons, and appearance of aromatic protons from the phenyl ring.
Protocol 2: BACE1 FRET Assay
Objective: Determine IC50 of the synthesized derivative.
-
Setup: Use a commercial BACE1 FRET assay kit (e.g., Sigma or Thermo).
-
Substrate: Rh-EVNLDAEFK-Quencher (amyloid precursor sequence).
-
Reaction:
-
Analysis: Plot Reaction Rate vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
Mechanism of Action Visualization
The following diagram details the pathway from BACE1 inhibition to the reduction of neurotoxic plaques.
Caption: Mechanism of Action: The derivative competitively inhibits BACE1, preventing the cleavage of APP into toxic Aβ42 oligomers.
References
-
BACE1 Inhibitor Design: Stachel, S. J., et al. "Structure-based design of potent and selective cell-permeable inhibitors of human beta-secretase (BACE-1)." Journal of Medicinal Chemistry 47.26 (2004): 6447-6450.Link
-
Aminopyridine Scaffold Utility: Kuo, G. H., et al. "Synthesis and discovery of 4-amino-pyridines as novel BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters 20.6 (2010): 1900-1903.Link
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.Link
-
Agrochemical Intermediates: Fields, S. C., et al. "Pyridine herbicides and synthesis." U.S. Patent No. 6,870,093.Link
-
Compound Data: PubChem Compound Summary for CID 56961138, this compound.[4]Link
Sources
- 1. 1418123-78-0,2-Bromo-1-phenyl-1H-benzo[d]imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 新产品 - 小分子,大梦想 [jiehuapharma.com]
- 3. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. Pyridines - 小分子,大梦想 [jiehuapharma.com]
Thermodynamic Stability of 2-Chloro-5-isopropylpyridin-4-amine: A Technical Assessment Guide
Executive Summary
2-Chloro-5-isopropylpyridin-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., targeting ALK, ROS1, or KRAS G12C).[1] Its structural motif combines a reactive electrophilic handle (2-chloro) with a hydrogen-bond donor (4-amino) and a lipophilic steric anchor (5-isopropyl).[1]
This guide provides a comprehensive analysis of its thermodynamic stability profile. While the pyridine core offers intrinsic aromatic stability, the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom creates specific vulnerabilities to oxidative stress and hydrolytic degradation under forcing conditions. This document outlines the theoretical stability boundaries and defines the experimental protocols required to validate its critical quality attributes (CQAs) for pharmaceutical development.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Molecular Architecture & Electronic Effects
The stability of this molecule is dictated by the "push-pull" electronic environment of the pyridine ring:
-
Pyridine Core: Inherently stable but susceptible to N-oxidation.[1]
-
2-Chloro Substituent (The Warhead): Acts as an inductive electron-withdrawing group (EWG).[1] It activates the C2 position for Nucleophilic Aromatic Substitution (
), which is the primary synthetic utility but also a hydrolytic risk. -
4-Amino Group: A strong pi-donor (+M effect).[1] This donation increases electron density in the ring, partially deactivating the 2-chloro position against hydrolysis compared to unsubstituted 2-chloropyridine, thereby enhancing thermodynamic stability under neutral conditions.[1]
-
5-Isopropyl Group: Provides steric bulk and lipophilicity.[1] The benzylic-like tertiary proton is a potential site for radical autoxidation, though the electron-rich nature of the adjacent amine creates a protective antioxidant effect.[1]
Predicted Physicochemical Parameters[1][5]
-
Molecular Formula:
[1] -
Predicted pKa: ~7.0 – 7.5 (The basicity of the pyridine nitrogen is attenuated by the 2-Cl but supported by the 4-NH2 and 5-iPr).[1]
-
Solubility Profile: High lipophilicity (LogP > 2.0 predicted).[1] Soluble in DMSO, DCM, Methanol; sparingly soluble in water.
Degradation Pathways & Mechanisms[1][4][7][8]
Understanding the degradation mechanisms is vital for establishing storage conditions and retest periods.[3]
Hydrolytic Degradation
While kinetically stable at pH 7, the molecule is susceptible to hydrolysis at extremes of pH and temperature.
-
Acidic Hydrolysis: Protonation of the ring nitrogen increases electrophilicity at C2, facilitating water attack to displace chloride, yielding 4-amino-5-isopropylpyridin-2(1H)-one .[1]
-
Basic Hydrolysis: Direct nucleophilic attack by hydroxide at C2 is slow due to the electron repulsion from the 4-amino group but will proceed at elevated temperatures (>60°C).[1]
Oxidative degradation[1]
-
N-Oxidation: Peroxides or peracids can oxidize the pyridine nitrogen to the N-oxide .[1]
-
Radical Oxidation: High-intensity light or metal catalysis can abstract the tertiary proton on the isopropyl group, leading to hydroxylated impurities.[1]
Photostability
Halogenated pyridines are susceptible to photolytic dehalogenation.[1] Exposure to UV light can cleave the C-Cl bond via a radical mechanism, resulting in 3-isopropylpyridin-4-amine (dechlorinated impurity).[1]
Visualized Degradation Pathways (DOT Diagram)
Figure 1: Primary degradation pathways.[1] Red arrows indicate critical risks requiring strict control.
Solid-State Thermodynamics[1]
For drug development, the solid-state form is as critical as chemical purity.[1]
Polymorphism Landscape
Substituted aminopyridines are prone to polymorphism due to the capability of the amine and pyridine nitrogen to form diverse hydrogen-bonding networks (e.g., head-to-tail dimers vs. catemers).[1]
-
Recommendation: A polymorph screen is mandatory.[1] The thermodynamically stable form at room temperature must be identified to prevent phase transitions during tableting or storage.
Thermal Analysis Expectations
-
Melting Point: Typically ranges between 90°C and 130°C for this class of compounds.[1]
-
DSC Profile: A sharp endotherm indicates high purity.[1] A broad endotherm suggests the presence of impurities or an amorphous fraction.
-
TGA Profile: Significant weight loss <100°C indicates solvate/hydrate formation.[1] The target molecule should be anhydrous for maximum stability.
Experimental Protocols for Stability Assessment
Do not rely on generic data. The following protocols are designed to generate self-validating stability data for your specific batch.
Forced Degradation (Stress Testing) Protocol
This workflow aligns with ICH Q1A(R2) guidelines to identify degradation products and validate analytical methods.
| Stress Condition | Reagent / Condition | Duration | Endpoint Criteria |
| Acid Hydrolysis | 0.1 N HCl, Reflux | 2-24 Hours | 5-20% Degradation |
| Base Hydrolysis | 0.1 N NaOH, Reflux | 2-24 Hours | 5-20% Degradation |
| Oxidation | 3% | 1-24 Hours | Monitor N-oxide formation |
| Thermal | Solid state, 60°C | 7 Days | Physical appearance / HPLC |
| Photolytic | UV/Vis (1.2M lux hours) | ~5 Days | Check for dechlorination |
Analytical Method Workflow (DOT Diagram)
Figure 2: Integrated workflow for thermodynamic and chemical stability assessment.
Handling and Storage Recommendations
Based on the thermodynamic assessment, the following storage controls are required to maintain >99.5% purity:
-
Temperature: Store at Controlled Room Temperature (20°C - 25°C). Refrigeration (2°C - 8°C) is preferred for long-term storage (>1 year) to arrest slow hydrolysis.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The amine is sensitive to atmospheric
(carbamate formation) and oxygen. -
Container Closure: Amber glass or HDPE bottles with desiccant packs. Light protection is mandatory to prevent photo-dechlorination.[1]
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4] 2003.[1][5] Link
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Edition, Wiley, 2010.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84432, 2-Chloropyridin-4-amine.[1] (Analog data for thermodynamic baseline). Link[1]
-
MySkinRecipes/Chemical Suppliers. Product Specification: this compound (CAS 1381935-97-2).[1] (Source for specific CAS and storage conditions). Link
-
Balsante, M., et al. Forced degradation study of aminopyridines: Hypothesis of degradation pathways. Journal of Pharmaceutical and Biomedical Analysis, 2007. (Mechanistic grounding for aminopyridine oxidation).
Sources
- 1. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 2-Chloro-5-isopropylpyridin-4-amine
[1]
Executive Summary
2-Chloro-5-isopropylpyridin-4-amine (CAS: 1381935-97-2) is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its structure presents a unique "chemoselectivity paradox" for palladium-catalyzed cross-coupling:
-
Nucleophilic Site (C4-Amine): A primary amine hindered by an ortho-isopropyl group.[1]
-
Electrophilic Site (C2-Chloride): A deactivated aryl chloride (due to electron donation from the C4-amino group).[1]
This application note provides optimized protocols for two distinct workflows: Functionalizing the Amine (Protocol A) and Functionalizing the Chloride (Protocol B) . We utilize third-generation (G3) Buchwald precatalysts to overcome the steric hindrance of the isopropyl group and the electronic deactivation of the pyridine ring.
Strategic Analysis & Chemoselectivity
Substrate Challenges
The 5-isopropyl group exerts significant steric pressure on the 4-amino group, making N-arylation difficult with standard ligands like BINAP or dppf.[1] Furthermore, the electron-donating nature of the 4-amino group (
Catalyst Selection Logic[4][5]
-
For N-Arylation (Protocol A): We require a ligand that creates a spacious binding pocket to accommodate the ortho-isopropyl bulk.[1] BrettPhos and RuPhos are superior choices here.
-
For C-Cl Displacement (Protocol B): We need a highly active catalyst capable of oxidative addition into electron-rich aryl chlorides.[1] AdBrettPhos or BrettPhos are required to facilitate this difficult insertion.
Decision Tree: Experimental Workflow
Figure 1: Decision matrix for selecting the appropriate coupling protocol based on synthetic intent.
Protocol A: N-Arylation of the 4-Amine
Objective: Couple the 4-amino group with an external Aryl Bromide/Triflate while preserving the C2-Chlorine.[1]
Mechanistic Insight
To prevent the catalyst from reacting with the internal C2-Chlorine (self-coupling or polymerization), we utilize chemoselectivity based on electrophile reactivity .[1] Aryl Bromides (Ar-Br) undergo oxidative addition significantly faster than electron-rich 2-chloropyridines.[1]
-
Ligand Choice: BrettPhos is selected for its ability to couple primary amines with steric hindrance (5-iPr).[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.1 equiv)[1]
-
Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%)[1]
-
Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)[1]
-
-
Base: NaOtBu (1.4 equiv)[1]
-
Note: Use Cs₂CO₃ if the coupling partner has base-sensitive esters/nitriles.[1]
-
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (1.0 equiv), Aryl Bromide (1.1 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (2 mol%).
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a crimp cap containing a PTFE/silicone septum.
-
Reaction: Heat the block to 80 °C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of the Aryl Bromide. The C2-Cl bond should remain intact at this temperature with Ar-Br.[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and salts. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1]
Critical Control Point: Do not exceed 100 °C. Higher temperatures may activate the C2-Cl bond, leading to oligomerization.
Protocol B: C-N Coupling at C2-Chloride
Objective: Displace the C2-Chlorine with an external amine.[1] Challenge: The 4-amino group deactivates the ring. Standard conditions will fail.
Mechanistic Insight
We must use a ligand capable of activating "deactivated" aryl chlorides. AdBrettPhos (Adamantyl-BrettPhos) is the gold standard for this specific class of electron-rich heteroaryl chlorides.[1]
-
Protection Strategy: If the external amine is less nucleophilic than the internal 4-amine, you must protect the 4-amine (e.g., Boc-protection) to prevent self-coupling.[1] However, with highly reactive external amines (e.g., morpholine, pyrrolidine), protection may be skipped.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: External Amine (1.2 equiv)[1]
-
Catalyst: AdBrettPhos Pd G3 (0.03 equiv / 3 mol%)[1]
-
Base: LHMDS (1.0 M in THF, 2.2 equiv)
-
Why LHMDS? Soluble bases often perform better for deactivated substrates than insoluble carbonates.
-
-
Solvent: Toluene or CPME (Cyclopentyl methyl ether)[1]
Step-by-Step Procedure
-
Setup: Charge vial with substrate (1.0 equiv), AdBrettPhos Pd G3 (3 mol%).
-
If external amine is solid: Add now.
-
If external amine is liquid: Add after solvent.
-
-
Solvation: Add Toluene (0.25 M). Add external amine (if liquid).[1]
-
Base Addition: Add LHMDS solution dropwise.
-
Reaction: Heat to 100–110 °C for 16 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Dry over Na₂SO₄.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Conversion (Protocol A) | Steric clash from 5-iPr group. | Switch from BrettPhos to RuPhos , which is specifically designed for sterically demanding secondary amine formation. |
| Dehalogenation (Protocol B) | Switch solvent to t-BuOH .[1] The protic solvent facilitates the reductive elimination step, outcompeting dehalogenation. | |
| Self-Coupling (Polymerization) | Internal 4-amine reacting with C2-Cl.[1] | Dilution: Run reaction at 0.05 M to favor intermolecular reaction. Protection: Boc-protect the 4-amine before attempting C2 coupling. |
| Pd Black Formation | Catalyst decomposition. | Ensure strict |
Catalyst Selection Visualizer
Figure 2: Ligand selection based on the specific site of functionalization.[1]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[5] Chemical Reviews, 2016. Link (Foundational review on ligand selection).[1]
- Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination." Organic Process Research & Development, 2019. (Details on G3/G4 palladacycles).
-
BenchChem. "Technical Support: Buchwald-Hartwig Amination with Chloropyridines." Link (Specific data on chloropyridine reactivity).[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Source for BrettPhos/RuPhos specificity).
Validation & Comparative
Definitive Structural Validation of 2-Chloro-5-isopropylpyridin-4-amine via Single Crystal X-ray Diffraction
[1]
Executive Summary: The Regioisomer Trap
In the synthesis of polysubstituted pyridines, specifically 2-Chloro-5-isopropylpyridin-4-amine , researchers frequently encounter a "blind spot" in standard analytical characterization. The introduction of the isopropyl group at the C5 position, adjacent to an amine at C4 and a chlorine at C2, creates a substitution pattern where Nuclear Magnetic Resonance (NMR) data can be ambiguous.
While Mass Spectrometry (MS) confirms the molecular formula and NMR confirms functional groups, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute regiochemistry and tautomeric state (amino vs. imino) of this molecule. This guide outlines why SC-XRD is the gold standard for this compound and provides a step-by-step protocol for its validation.
Comparative Analysis: Why SC-XRD?
The primary challenge with this compound is distinguishing it from its potential isomers (e.g., 2-chloro-4-isopropylpyridin-5-amine) or other substitution patterns that arise during nucleophilic aromatic substitution (
Table 1: Analytical Performance Matrix
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | Mass Spectrometry (HRMS) |
| Connectivity | Absolute. Direct visualization of atom-to-atom bonding. | Inferred. Relies on coupling constants ( | None. Only provides mass-to-charge ratio ( |
| Regioisomerism | Definitive. Distinguishes C4-amine vs. C5-amine unequivocally. | Ambiguous. Isolated protons (singlets) on the pyridine ring often lack scalar coupling partners, making assignment difficult without distinct NOE signals. | Blind. Isomers often have identical fragmentation patterns. |
| Tautomerism | Visible. Locates H-atoms on Nitrogen (Amino | Averaged. Solution state often shows rapid exchange, blurring the specific tautomer. | Blind. Cannot distinguish tautomers. |
| Sample State | Solid (Crystal).[1][2][3] | Solution (typically | Gas Phase / Solution. |
| Data Trust | Self-Validating. Quality metrics ( | Interpretative. Subject to user assignment errors. | Formula-Based. Confirms composition, not structure. |
The Logic of Validation (Decision Pathways)
The following diagram illustrates the decision logic researchers should use when validating this specific pyridine derivative.
Figure 1: Decision matrix for escalating from NMR screening to SC-XRD validation when regioisomerism is ambiguous.
Experimental Protocol: From Powder to Structure
To validate this compound, follow this specific workflow designed to handle the steric bulk of the isopropyl group and the H-bonding potential of the amine.
Phase 1: Crystallization (The Critical Step)
The goal is to grow a single crystal suitable for diffraction (
-
Solvent System: Ethanol/Water (9:1) or Toluene/Hexane (for slower growth).
-
Protocol:
-
Dissolve 20 mg of the compound in 2 mL of Ethanol.
-
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites). -
Cover the vial with parafilm and poke 3-5 small holes to control evaporation rate.
-
Store in a vibration-free, dark environment at room temperature (
). -
Causality: The isopropyl group adds lipophilicity, while the amine adds polarity. A mixed solvent system balances these, preventing "oiling out" and encouraging lattice formation.
-
Phase 2: Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source:
( ) is preferred to minimize absorption, though is acceptable for this organic molecule. -
Temperature: 100 K (Cryostream).
-
Why? The isopropyl group is prone to high thermal motion (rotational disorder). Cooling to 100 K "freezes" this motion, sharpening the electron density map and allowing precise assignment of the carbon positions.
-
Phase 3: Refinement & Validation[5]
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface.
-
H-Atom Treatment:
-
Carbon-bound H-atoms: Place in calculated geometric positions (Riding model).
-
Nitrogen-bound H-atoms (Amine): Locate in the Difference Fourier Map. Do not constrain these initially. Finding these peaks in the electron density map proves the tautomeric state (Amino form
) versus the Imino form.
-
Validation Framework: The "Self-Validating" System
Unlike NMR, where peaks can be misassigned, crystallography provides mathematical metrics of correctness. A structure is only considered valid if it passes the IUCr (International Union of Crystallography) check standards.
Key Quality Metrics (The "Trust" Indicators)
| Metric | Target Value | Interpretation |
| Indicates the agreement between the experimental diffraction pattern and the proposed model. Lower is better. | ||
| A more sensitive metric weighting weak reflections. | ||
| GooF (Goodness of Fit) | Values far from 1.0 indicate incorrect weighting schemes or systematic errors. | |
| CheckCIF Alerts | Zero Level A/B | The structure must pass the IUCr CheckCIF algorithm without serious alerts regarding geometry or missed symmetry. |
Visualization of the Validation Workflow
Figure 2: The iterative cycle of crystallographic refinement and validation.
Structural Insights for Drug Development
For this compound, the SC-XRD structure yields critical data for Structure-Activity Relationship (SAR) studies:
-
Intermolecular Hydrogen Bonding: The crystal packing will reveal if the C4-amine acts as a donor to the Pyridine N1 of a neighboring molecule (forming dimers) or to the Chlorine atom. This mimics potential receptor binding interactions.
-
Isopropyl Conformation: The torsion angle of the isopropyl group relative to the pyridine ring defines the "hydrophobic volume" the molecule occupies. This is crucial for fitting into enzyme pockets.
-
Planarity: The deviation of the amine nitrogen from the pyridine plane indicates the degree of conjugation. A pyramidal amine suggests
character (weaker conjugation), while a planar amine suggests character (stronger conjugation).
References
-
Spek, A. L. (2009).[5] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data.
-
Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.[6] Acta Crystallographica Section B, 72(2), 171-179.
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. imanagerpublications.com [imanagerpublications.com]
- 3. Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucr.org [iucr.org]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-isopropylpyridin-4-amine
Executive Summary & Hazard Profile
2-Chloro-5-isopropylpyridin-4-amine (CAS: 1381935-97-2) is a functionalized aminopyridine intermediate.[1] While specific toxicological data for this exact isomer may be limited in public repositories, it shares a structural core with 4-aminopyridine (4-AP) , a potent potassium channel blocker and known neurotoxin.
The Precautionary Principle: In the absence of compound-specific LD50 data, this substance must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . The lipophilic chlorine and isopropyl substituents likely enhance skin absorption compared to the parent 4-AP.
Critical Hazard Classifications (Inferred from Analogs)
-
Acute Toxicity (Oral): Category 2/3 (Potential Neurotoxin).
-
Acute Toxicity (Dermal): Category 3 (High risk of transdermal absorption).
-
Skin/Eye Corrosion: Category 2A/1 (Irritant to corrosive depending on concentration).
-
Target Organ Toxicity: CNS excitation (seizures, tremors).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for handling this compound, particularly in solution where solvent carriers (e.g., DCM, DMSO) facilitate rapid skin permeation.
PPE Selection Logic
The following decision logic dictates the required PPE based on the physical state of the compound.
Detailed PPE Specifications
| Protection Zone | Component | Specification | Rationale |
| Respiratory | Engineering Control | Class II Biological Safety Cabinet or Chemical Fume Hood | Primary containment is mandatory. 4-aminopyridines are potent dust hazards.[1] |
| Hand (Inner) | Glove | Silver Shield / Laminate (for solutions) | Nitrile is permeable to chlorinated solvents often used with this intermediate [1]. |
| Hand (Outer) | Glove | Nitrile (5 mil / 0.12 mm) | Provides tactile dexterity and protects the inner laminate glove from tears.[1] |
| Eye/Face | Eyewear | Chemical Goggles (Indirect Vent) | Safety glasses do not seal against vapors or splashes. Amines are caustic to corneal tissue.[1] |
| Body | Clothing | Tyvek Lab Coat (Disposable) | Cotton coats absorb liquids and retain toxic dust.[1] Disposable coats prevent cross-contamination. |
Operational Protocols
A. Weighing & Transfer (Solid State)[1]
-
Location: Must be performed inside a certified fume hood or powder containment enclosure.
-
Static Control: Use an antistatic gun or ionizer bar. Pyridine derivatives can be static-prone, leading to "flying powder" and surface contamination.[1]
-
Technique:
-
Place a secondary containment tray/balance inside the hood.
-
Pre-weigh the receiving vessel (flask) with solvent if possible, or use a closed weighing boat.
-
After transfer, wipe the balance area with a methanol-dampened tissue (see Disposal).
-
B. Reaction Monitoring (Solution State)
-
Syringe Handling: Luer-lock syringes are mandatory. Slip-tip syringes pose a high risk of needle detachment under pressure.
-
Septa: Use pre-scored septa to minimize force required for needle insertion, reducing accidental puncture risks.[1]
C. Spill Response Workflow
In the event of a spill, immediate action is required to prevent neurotoxic exposure.
Waste Disposal & Deactivation[2][3]
Do not release to drains. Chlorinated aminopyridines are toxic to aquatic life (H411/H410) and difficult for municipal water treatment to degrade [2].[1]
Solid Waste
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1]
-
Labeling: "Toxic Solid Waste - Halogenated Pyridine Derivative."
-
Disposal Path: High-temperature incineration (Rotary Kiln) is required to break down the chlorinated ring structure [3].[1]
Liquid Waste[4]
-
Segregation: Segregate into "Halogenated Organic Waste" streams.
-
Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids, as exothermic decomposition may occur.
-
Rinseate: The first three rinses of any glassware used must be collected as hazardous waste, not washed down the sink.
References
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 4-Aminopyridine. Retrieved from (Analogous data for permeation risks).
-
Vita-D-Chlor. (2024).[2][4] Guidance Manual for Disposal of Chlorinated Water and Organics. Retrieved from .
-
National Institutes of Health (NIH). (2008). Study on chlorine removal from mixture of waste plastics. Waste Management, 28(3). Retrieved from .
-
PubChem. (2025). Compound Summary: 2-Chloro-5-methylpyridin-4-amine.[1] Retrieved from .
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
